1-Ethyl-3-methylimidazolium hydrogen sulfate
Overview
Description
1-Ethyl-3-methylimidazolium hydrogen sulfate is an ionic liquid known for its excellent solvation ability, high thermal stability, and large solubility. It is commonly used as a versatile reagent in various applications, including as a solvent and reaction medium in chemical synthesis .
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-methylimidazolium hydrogen sulfate, also known as [EMIM][HSO4], is the bacterial cell membrane, specifically of the Gram-negative Escherichia coli . The compound interacts with the bacterial cell membrane, leading to effective bacterial killing .
Mode of Action
The mode of action of [EMIM][HSO4] involves its interaction with the bacterial cell membrane. The compound disrupts the integrity of the bacterial cell membrane, leading to bacterial cell lysis . This disruption is related to the imidazolium cation of the ionic liquids (ILs), which is responsible for their antimicrobial activity .
Biochemical Pathways
This disruption leads to bacterial cell lysis and death .
Pharmacokinetics
As an ionic liquid, it is known for its excellent solvation ability, high thermal stability, and large solubility . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of [EMIM][HSO4]'s action is the lysis and death of bacterial cells. By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to lyse, or break apart . This leads to the death of the bacteria, making [EMIM][HSO4] an effective antimicrobial agent .
Action Environment
The action of [EMIM][HSO4] can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment. Additionally, [EMIM][HSO4] has been found to be highly antimicrobial even when incorporated in a polymeric matrix , suggesting that it retains its activity in various environments.
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium hydrogen sulfate plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare gel polymer electrolyte membranes, enhancing ionic conductivity and electrochemical performance . The interactions between this compound and biomolecules are primarily based on its ability to form ionic bonds and hydrogen bonds, which facilitate the stabilization of reaction intermediates and transition states.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the dynamics of zinc ions in polymer electrolytes, which can impact cellular functions . The compound’s ability to alter the semi-crystalline nature of polymers and facilitate rapid ion transport can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ionic nature allows it to interact with various functional groups on enzymes and proteins, leading to changes in their activity. For example, it can enhance the electrochemical performance of gel polymer electrolyte membranes by altering the ionic interactions within the polymer matrix .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its high thermal stability and large solubility, which contribute to its stability in various experimental conditions . Long-term exposure to the compound may lead to degradation and changes in cellular function. Studies have shown that the inclusion of this compound in polymer matrices can alter their semi-crystalline nature, impacting their stability and performance over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance ionic conductivity and electrochemical performance without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including changes in cellular function and metabolism . Threshold effects and dose-dependent toxicity should be carefully evaluated in animal studies to determine the safe and effective dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form ionic and hydrogen bonds allows it to participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes can lead to changes in their activity and the overall metabolic pathways within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ionic nature facilitates its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within cells. Its interactions with cellular components can influence its localization and the resulting biochemical effects .
Preparation Methods
1-Ethyl-3-methylimidazolium hydrogen sulfate is typically synthesized through a two-step process:
Synthesis of 1-Ethyl-3-methylimidazolium chloride: This involves the reaction of imidazole with ethyl chloride.
Formation of this compound: The resulting 1-Ethyl-3-methylimidazolium chloride is then reacted with sulfuric acid to produce this compound.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium hydrogen sulfate has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium hydrogen sulfate is unique due to its combination of high thermal stability, excellent solvation ability, and large solubility. Similar compounds include:
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties but differ in their specific applications and effectiveness in various reactions .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O4S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDSQCZNUUQIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049300 | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412009-61-1 | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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